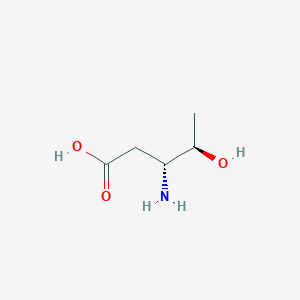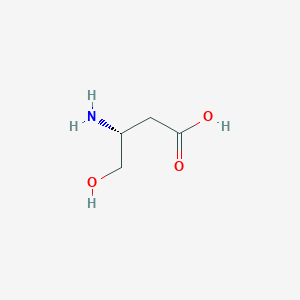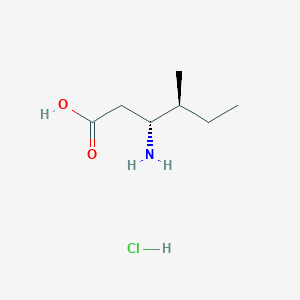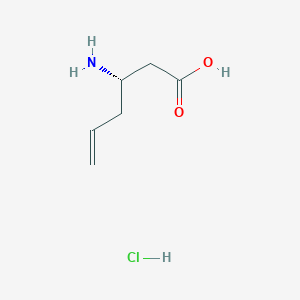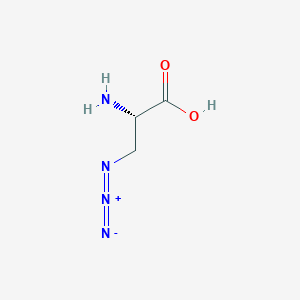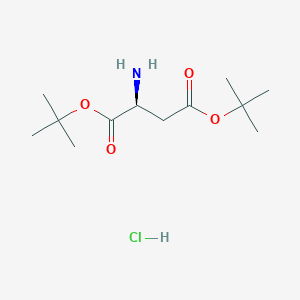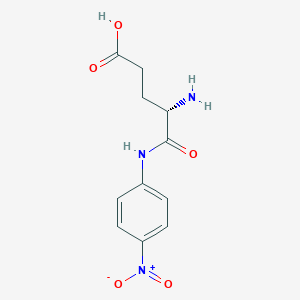
H-Glu-Pna
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
H-Glu-Pna, a derivative of glutamic acid , primarily targets glutamate receptors in the body . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .
Mode of Action
This compound interacts with its targets, the glutamate receptors, by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
The action of this compound affects the glutamine metabolic pathway . This pathway plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The glutamine metabolic pathway is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .
Pharmacokinetics
The pharmacokinetics of peptide nucleic acid (pna) oligomers, which are related compounds, have been studied . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in the secretion of anabolic hormones, supply of fuel during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These effects make this compound and other amino acid derivatives beneficial as ergogenic dietary substances .
Biochemische Analyse
Biochemical Properties
H-Glu-Pna is involved in the hydrolysis and transpeptidation activities of γ-glutamyltranspeptidase, an enzyme found in Bacillus amyloliquefaciens S0904 . This enzyme catalyzes both the hydrolysis and transpeptidation of glutamyl substrates . The hydrolysis activity of the enzyme is tolerant against NaCl up to 2.5 M, whereas the transpeptidation activity decreases by NaCl .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with γ-glutamyltranspeptidase . The enzyme’s hydrolysis and transpeptidation activities, which are influenced by this compound, can affect various cellular processes, including protein degradation and peptide bond formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with γ-glutamyltranspeptidase . The enzyme forms a γ-glutamyl-enzyme intermediate using glutamine and glutathione as substrates, followed by the transfer of the glutamyl moiety to either water (hydrolysis) or acceptors bearing an amino group, such as free amino acids, amines, and short peptides (transpeptidation) .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the conditions of the experiment. For instance, the hydrolysis and transpeptidation activities of γ-glutamyltranspeptidase, which are influenced by this compound, can be controlled by changing the pH and whether or not to add NaCl .
Metabolic Pathways
This compound is involved in the metabolism of glutathione, a critical antioxidant in cells . γ-glutamyltranspeptidase, the enzyme that interacts with this compound, plays a key role in this metabolic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Pna typically involves the condensation reaction of L-glutamic acid with p-nitroaniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a coupling agent like dicyclohexylcarbodiimide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include the use of automated peptide synthesizers and purification processes like high-performance liquid chromatography. The industrial production aims to meet the demand for research and commercial applications by providing a consistent and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Glu-Pna undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is the hydrolysis catalyzed by the enzyme γ-glutamyltransferase, which results in the release of p-nitroaniline.
Common Reagents and Conditions
Hydrolysis: Enzyme γ-glutamyltransferase, physiological pH, and temperature.
Oxidation: Oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Nucleophilic reagents in the presence of a suitable catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
H-Glu-Pna has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In chemistry, this compound is used as a substrate in enzymatic assays to study the activity of γ-glutamyltransferase. It serves as a model compound to understand the enzyme’s mechanism and kinetics.
Biology
In biological research, this compound is utilized to investigate the role of γ-glutamyltransferase in various physiological and pathological processes. It helps in understanding the enzyme’s function in amino acid metabolism and its implications in diseases.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The compound’s ability to release p-nitroaniline upon hydrolysis is studied for its cytotoxic effects on cancer cells, making it a candidate for anticancer research.
Industry
In the industrial sector, this compound is used in the development of diagnostic kits and assays. Its role as a substrate in enzymatic reactions makes it valuable for creating tools to measure enzyme activity in clinical samples.
Vergleich Mit ähnlichen Verbindungen
H-Glu-Pna is unique compared to other similar compounds due to its specific interaction with γ-glutamyltransferase and its ability to release p-nitroaniline. Similar compounds include other glutamic acid derivatives like L-glutamic acid γ-methyl ester and L-glutamic acid γ-ethyl ester. these compounds do not exhibit the same enzymatic specificity and cytotoxic effects as this compound .
List of Similar Compounds
- L-glutamic acid γ-methyl ester
- L-glutamic acid γ-ethyl ester
- L-glutamic acid γ-benzyl ester
This compound stands out due to its specific applications in enzymatic assays and potential therapeutic uses .
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXNQKTUGNZLD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946884 | |
| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24032-35-7 | |
| Record name | (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24032-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-amino-5-[(4-nitrophenyl)amino]-5-oxovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



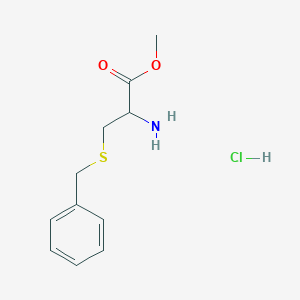
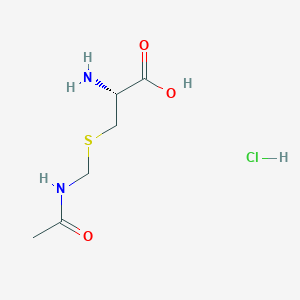
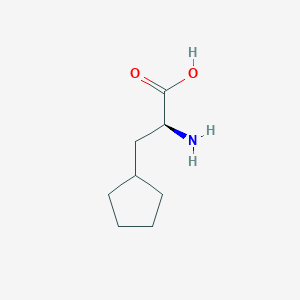
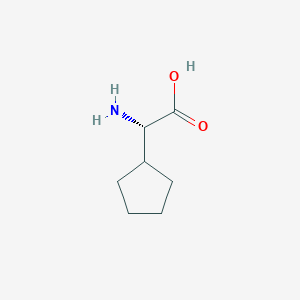
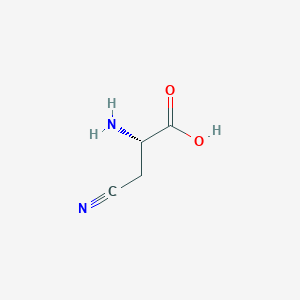
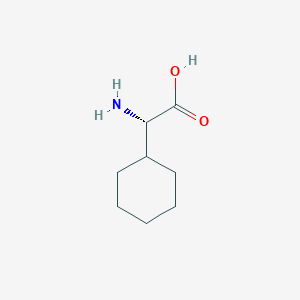
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
